molecular formula C10H9NO3S B12215238 2-(3-Oxo-2,3-dihydro-1,2-benzothiazol-2-yl)propanoic acid CAS No. 89139-49-1

2-(3-Oxo-2,3-dihydro-1,2-benzothiazol-2-yl)propanoic acid

Cat. No.: B12215238
CAS No.: 89139-49-1
M. Wt: 223.25 g/mol
InChI Key: OMDISURAFHPIHS-UHFFFAOYSA-N
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Description

2-(3-Oxo-2,3-dihydro-1,2-benzothiazol-2-yl)propanoic acid is a heterocyclic compound that contains a benzothiazole ring fused with a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Oxo-2,3-dihydro-1,2-benzothiazol-2-yl)propanoic acid can be achieved through several methods:

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using the above-mentioned synthetic routes, optimized for yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.

Chemical Reactions Analysis

Types of Reactions

2-(3-Oxo-2,3-dihydro-1,2-benzothiazol-2-yl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonyl derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The benzothiazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkyl halides, nucleophiles like amines and thiols.

Major Products Formed

    Sulfonyl Derivatives: Formed through oxidation.

    Hydroxyl Derivatives: Formed through reduction.

    Substituted Benzothiazoles: Formed through substitution reactions.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(3-Oxo-2,3-dihydro-1,2-benzothiazol-2-yl)propanoic acid involves its interaction with molecular targets such as enzymes and receptors. The benzothiazole ring can interact with active sites of enzymes, inhibiting their activity. The propanoic acid moiety can form hydrogen bonds with amino acid residues, stabilizing the compound-enzyme complex .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Oxo-2,3-dihydro-1,2-benzothiazol-2-yl)propanoic acid is unique due to its specific combination of the benzothiazole ring and propanoic acid moiety, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

2-(3-oxo-1,2-benzothiazol-2-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3S/c1-6(10(13)14)11-9(12)7-4-2-3-5-8(7)15-11/h2-6H,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMDISURAFHPIHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N1C(=O)C2=CC=CC=C2S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701219423
Record name α-Methyl-3-oxo-1,2-benzisothiazole-2(3H)-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701219423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89139-49-1
Record name α-Methyl-3-oxo-1,2-benzisothiazole-2(3H)-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89139-49-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α-Methyl-3-oxo-1,2-benzisothiazole-2(3H)-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701219423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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